6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
“6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.76 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a carbonyl chloride group at the 4-position and methyl groups at the 2- and 6-positions of the quinoline ring and the 4-position of the phenyl ring .Scientific Research Applications
Catalytic Synthesis and Gold(III) Complex Formation
One study discusses a one-step catalytic synthesis method for producing 6-substituted 4-phenyl-2-(2'-pyridyl)quinolines, which are further used to form Gold(III) complexes. These complexes, characterized by single-crystal X-ray diffraction, reveal insights into their structural properties and potential applications in catalysis or materials science (Laguna et al., 2014).
Chemical Reactions and Derivative Formation
Another area of research involves the reaction of quinoline derivatives with diketene, leading to the production of compounds with potential applications in organic synthesis and possibly pharmaceuticals. These reactions highlight the versatility of quinoline derivatives in forming various chemical structures (Kato & Yamanaka, 1964).
Spectroscopic Studies and Chemosensors
Research into the synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines unveils their potential as chemosensors for detecting different cations. These findings could have implications for the development of new materials for sensing applications in environmental monitoring or medical diagnostics (Hranjec et al., 2012).
Nonlinear Optical (NLO) Properties
A study focusing on the synthesis and characterization of quinoline-based derivatives assesses their nonlinear optical (NLO) properties, suggesting these compounds have potential applications in optical technologies, such as in the development of new materials for photonic devices (Khalid et al., 2019).
Radioligand Development for PET Imaging
Investigations into quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors (PBR) imaging with PET (Positron Emission Tomography) highlight the biomedical research applications of quinoline derivatives in designing diagnostic tools for neurology and oncology (Matarrese et al., 2001).
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-3-6-13(7-4-11)17-10-15(18(19)21)14-9-12(2)5-8-16(14)20-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBKQXTKABPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202005 | |
Record name | 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-43-9 | |
Record name | 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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